molecular formula C23H22ClNO3 B4996033 6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide

6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4996033
M. Wt: 395.9 g/mol
InChI Key: VXGFMBFKLIVMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as CCOC, has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the development of pain and inflammation. This compound has also been shown to have analgesic effects, reducing the perception of pain in animal models. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, allowing researchers to study the effects of these pathways on cell growth and survival. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the further study of the mechanism of action of this compound, which may provide insight into the development of new drugs for a variety of diseases. Additionally, the study of this compound may lead to the discovery of new enzymes and signaling pathways that are involved in cell growth and survival.

Synthesis Methods

The synthesis of 6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with cyclohexanone to form 6-(2-chlorobenzyl)-cyclohex-2-enone. This intermediate is then reacted with salicylic acid in the presence of a base to form the final product, this compound.

Scientific Research Applications

6-(2-chlorobenzyl)-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-N-cyclohexyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c24-20-9-5-4-6-16(20)12-15-10-11-21-17(13-15)14-19(23(27)28-21)22(26)25-18-7-2-1-3-8-18/h4-6,9-11,13-14,18H,1-3,7-8,12H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGFMBFKLIVMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)CC4=CC=CC=C4Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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